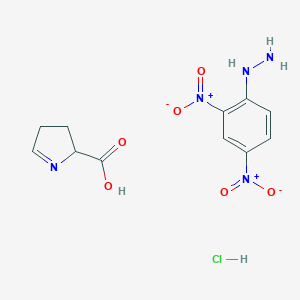
3,4-dihydro-2H-pyrrole-2-carboxylic acid;(2,4-dinitrophenyl)hydrazine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dihydro-2H-pyrrole-2-carboxylic acid;(2,4-dinitrophenyl)hydrazine;hydrochloride is a useful research compound. Its molecular formula is C11H14ClN5O6 and its molecular weight is 347.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3,4-Dihydro-2H-pyrrole-2-carboxylic acid, also known as DL-1-Pyrroline-5-carboxylic acid, is an organic compound with significant biological implications. Its derivative, (2,4-dinitrophenyl)hydrazine (DNPH), is widely used in organic synthesis and analytical chemistry. This article explores the biological activities associated with these compounds, emphasizing their roles in metabolic pathways, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C5H7N2O2 for 3,4-dihydro-2H-pyrrole-2-carboxylic acid.
- Molecular Weight : 113.11 g/mol.
- CAS Number : 2906-39-0.
Metabolic Role
3,4-Dihydro-2H-pyrrole-2-carboxylic acid is involved in the metabolism of proline and arginine. Its conjugate base, 1-pyrroline-5-carboxylate (P5C), participates in the interconversion of glutamic acid and proline, playing a crucial role in amino acid metabolism and cellular function .
Anti-Tuberculosis Activity
Recent studies have highlighted the potential of pyrrole derivatives as anti-tuberculosis agents. For instance, pyrrole-2-carboxamides designed based on structural models demonstrated potent activity against Mycobacterium tuberculosis, particularly drug-resistant strains. Compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.016 μg/mL with low cytotoxicity . This suggests that modifications to the pyrrole structure can enhance biological efficacy.
The biological activity of 3,4-dihydro-2H-pyrrole-2-carboxylic acid primarily involves its role as an intermediate in various biochemical reactions. It acts as a substrate for oxidation and reduction processes, facilitating the formation of diverse pyrrole derivatives which can interact with biological targets. The specific mechanisms depend on the context of its use in synthetic pathways or therapeutic applications.
Study on MmpL3 Inhibitors
A significant study focused on the design and synthesis of pyrrole-based compounds targeting MmpL3, a crucial protein in Mycobacterium tuberculosis. The study revealed that certain substitutions on the pyrrole ring significantly improved anti-tuberculosis activity while maintaining low toxicity profiles. The binding interactions were characterized using molecular docking techniques, confirming the importance of specific functional groups for efficacy .
Role in Trypanosoma cruzi Metabolism
Research indicates that DL-1-Pyrroline-5-carboxylic acid supports mitochondrial metabolism and facilitates host-cell invasion by Trypanosoma cruzi, the causative agent of Chagas disease. This highlights its potential role in parasitic infections and suggests avenues for further investigation into therapeutic applications against such pathogens .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid | Similar to 3,4-dihydro derivative but with hydroxyl group | Potentially altered metabolic pathways |
| Pyrrole-2-carboxylic acid | Lacks dihydro modification | Less versatile in synthetic applications |
Propriétés
IUPAC Name |
3,4-dihydro-2H-pyrrole-2-carboxylic acid;(2,4-dinitrophenyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O4.C5H7NO2.ClH/c7-8-5-2-1-4(9(11)12)3-6(5)10(13)14;7-5(8)4-2-1-3-6-4;/h1-3,8H,7H2;3-4H,1-2H2,(H,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALQGCDAINDVFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N=C1)C(=O)O.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564687 |
Source


|
| Record name | 3,4-Dihydro-2H-pyrrole-2-carboxylic acid--(2,4-dinitrophenyl)hydrazine--hydrogen chloride (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108321-37-5 |
Source


|
| Record name | 3,4-Dihydro-2H-pyrrole-2-carboxylic acid--(2,4-dinitrophenyl)hydrazine--hydrogen chloride (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













